molecular formula C23H24N4O3 B4472982 2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE

2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4472982
M. Wt: 404.5 g/mol
InChI Key: DUQXSRFOSWQVHD-UHFFFAOYSA-N
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Description

2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features both indole and benzodiazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Benzodiazole compounds are also significant in medicinal chemistry due to their pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves classical methods such as the Fischer indole synthesis, Bartoli indole synthesis, and others . For the specific compound , a multi-step synthesis might be required, starting with the preparation of the indole and benzodiazole precursors, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or add hydrogen atoms.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying the biological activities of indole and benzodiazole derivatives.

    Medicine: Potential use in developing new drugs with antiviral, anti-inflammatory, or anticancer properties.

    Industry: Could be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Such as tryptophan and serotonin, known for their biological activities.

    Benzodiazole Derivatives: Known for their pharmacological properties.

Uniqueness

The uniqueness of 2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE lies in its combined structure, which may offer a unique profile of biological activities not seen in simpler indole or benzodiazole derivatives.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4,7-dimethoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-29-19-7-8-20(30-2)21-15(19)13-18(24-21)23(28)27-11-9-14(10-12-27)22-25-16-5-3-4-6-17(16)26-22/h3-8,13-14,24H,9-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQXSRFOSWQVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE
Reactant of Route 3
Reactant of Route 3
2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE
Reactant of Route 4
Reactant of Route 4
2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE
Reactant of Route 5
Reactant of Route 5
2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE
Reactant of Route 6
2-[1-(4,7-DIMETHOXY-1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE

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